molecular formula C3H4ClN3O B126681 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 252742-72-6

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B126681
CAS No.: 252742-72-6
M. Wt: 133.54 g/mol
InChI Key: ZLRBJVJEQXBAAI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that contains a triazole ring substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 1H-1,2,4-triazol-5(4H)-one with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiourea, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Cyclization Reactions: Catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate are often employed.

Major Products Formed

    Substitution Reactions: Products include azido-triazoles, thioether-triazoles, and amino-triazoles.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the triazole ring.

    Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with biological molecules through the chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one is unique due to its triazole ring structure, which imparts distinct chemical properties and reactivity compared to other chloromethyl-containing compounds

Properties

IUPAC Name

3-(chloromethyl)-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O/c4-1-2-5-3(8)7-6-2/h1H2,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRBJVJEQXBAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435925
Record name 5-(Chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252742-72-6
Record name 3-Chloromethyl-1,2,4-triazolin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252742-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252742726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-1,2,4-TRIAZOL-3-ONE, 5-(CHLOROMETHYL)-1,2-DIHYDRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07IM7R18AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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